molecular formula C34H50N2O11S B194441 Atropine sulfate monohydrate CAS No. 5908-99-6

Atropine sulfate monohydrate

Cat. No. B194441
CAS RN: 5908-99-6
M. Wt: 405.5 g/mol
InChI Key: PVGPXGKNDGTPTD-UHFFFAOYSA-N
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Description

Atropine sulfate monohydrate is an alkaloid derived from belladonna, a cholinergic receptor antagonist drug . It has been shown to be a competitive non-selective antagonist of central and peripheral mAChR M (muscarinic acetylcholine receptor) . It can be used in the treatment of cardiac arrhythmias .


Synthesis Analysis

The synthesis of atropine sulfate monohydrate has been achieved using synchrotron X-ray powder diffraction data and optimized using density functional techniques . A continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities have also been reported .


Molecular Structure Analysis

Atropine sulfate monohydrate crystallizes in space group P 2 1 / n (#14) with a = 19.2948 (5), b = 6.9749 (2), c = 26.9036 (5) Å, β = 94.215 (2)°, V = 3610.86 (9) Å 3, and Z = 4 . Each of the two independent protonated nitrogen atoms participates in a strong hydrogen bond to the sulfate anion .


Chemical Reactions Analysis

Atropine is a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) that is commonly used for ophthalmic treatments such as initiating mydriasis . It inhibits ACh-induced relaxations in human pulmonary veins .


Physical And Chemical Properties Analysis

Atropine sulfate monohydrate is a form of atropine, a cholinergic receptor antagonist isolated from Atropa belladonna and other organisms . It occurs as colorless crystals or as a white, crystalline powder .

Scientific Research Applications

Oxidation and Interaction Studies

  • Kinetics of Oxidation : Atropine sulfate monohydrate (ASM) has been studied for its interactions with chemical reagents like alkaline KMnO4 in aqueous solutions. This research is essential for understanding the pharmaceutical formulation and its physiological activity (Saleh, Al-Ghreizat, & Abdel-Halim, 2015).

  • Catalytic Activity in Oxidation Processes : ASM's catalytic activity has been analyzed in the context of oxidation by copper(III) periodate complex in alkaline medium, revealing insights into its chemical behavior and potential applications in various reactions (Byadagi, Nandibewoor, & Chimatadar, 2013).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of ASM has been solved and refined, providing significant information about its molecular configuration and potential implications for its pharmacological properties (Kaduk, Gindhart, & Blanton, 2019).

Spectroscopic Investigations

  • Spectroscopic Studies : ASM has been the subject of spectroscopic investigations, particularly in terms of its oxidation by agents like hexacyanoferrate(III) in aqueous alkaline media. These studies are crucial for understanding the drug's stability and reaction kinetics (Meti, Nandibewoor, & Chimatadar, 2014).

Biosensor Development

  • Biosensor Development : Research has been conducted on developing novel, selective, and simple electrochemical methods for determining ASM using biosensors. This highlights the potential for innovative drug monitoring and analytical techniques (Ensafi, Nasr-Esfahani, Heydari-Bafrooei, & Rezaei, 2015).

Formulation and Drug Delivery

  • Ocular Drug Delivery : Studies have been focused on formulating ASM in albumin-chitosan microparticles for ocular administration, aiming to enhance its efficacy and reduce side effects compared to standard solutions. This research is pivotal in developing better drug delivery systems for ocular conditions (Addo et al., 2015).

Stability and Shelf Life

  • Stability Analysis : The stability of injectable atropine sulfate, especially beyond its labeled shelf life, has been assessed, which is crucial for its use in situations like nerve agent attacks or other emergencies (Schier et al., 2004).

Safety And Hazards

Atropine sulfate monohydrate is harmful if swallowed and fatal if inhaled . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It may be toxic to kidneys, the nervous system, heart, cardiovascular system, and eyes .

Future Directions

Atropine sulfate monohydrate is used in various medical applications, including the treatment of bradycardia, anticholinergic poisoning, and rhinorrhea . Its future use will likely continue in these areas, with potential for new applications as research progresses.

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKQJKQTPNWTR-BRYCGAMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine sulfate monohydrate

CAS RN

5908-99-6, 55-48-1
Record name Atropine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine sulphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATROPINE SULFATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
KS Byadagi, ST Nandibewoor… - Acta Chimica …, 2013 - acta-arhiv.chem-soc.si
Atropine sulfate monohydrate (ASM) is an anticholinergic drug, having a wide spectrum of activity. Hence, the kinetics of oxidation of ASM by diperiodatocuperate (DPC) in the presence …
Number of citations: 9 acta-arhiv.chem-soc.si
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2019 - cambridge.org
… The powder pattern of atropine sulfate monohydrate obtained in this study matches that of … The refined atom coordinates of atropine sulfate monohydrate and the coordinates from the …
Number of citations: 4 www.cambridge.org
R Ali, GK Jain, Z Iqbal, S Talegaonkar, P Pandit… - … , Biology and Medicine, 2009 - Elsevier
… We had to use atropine sulfate monohydrate as the starting material for logistical reasons. Anhydrous drug is to be preferred for nanosizing, in that the crystalline nature and stability will …
Number of citations: 57 www.sciencedirect.com
E CEBULSKA, K MALIK… - Acta Poloniae …, 2023 - search.ebscohost.com
… A UPLC method was developed for the simultaneous determination of atropine sulfate monohydrate, its related substances described in Eur. Ph., and additional impurities. Low doses …
Number of citations: 0 search.ebscohost.com
C Kirchhoff, Y Bitar, S Ebel, U Holzgrabe - Journal of Chromatography A, 2004 - Elsevier
… Atropine sulfate monohydrate and tropic acid were purchased from Fluka (Buchs, Switzerland), norhyoscyamine, 6-hydroxyhyoscyamine, 7-hydroxyhyoscyamine, hyoscine and littorine …
Number of citations: 62 www.sciencedirect.com
GJ Lehr - Journal of AOAC International, 1996 - academic.oup.com
… The amount of atropine sulfate monohydrate may be calculated from the above formulas, by substituting the appropriate values for atropine sulfate and multiplying each formula by the …
Number of citations: 10 academic.oup.com
KS Byadagi, RV Hosahalli, ST Nandibewoor… - Zeitschrift für …, 2012 - degruyter.com
… The most common atropine compound used in medicine is atropine sulfate monohydrate (… has been paid towards the oxidation of atropine sulfate monohydrate (ASM) with any oxidant …
Number of citations: 9 www.degruyter.com
M Meti, S Nandibewoor… - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
… In conclusion, the oxidation of atropine sulfate monohydrate by hexacyanoferrate(III) in aqueous alkaline media was investigated. Based on the experimental observations, a …
Number of citations: 9 journals.tubitak.gov.tr
Y Bitar, U Holzgrabe - Journal of pharmaceutical and biomedical analysis, 2007 - Elsevier
… Stock solutions of atropine sulfate and each related substance were prepared by dissolving 2.0 g atropine sulfate monohydrate, 2.0 mg tropic acid, 3.0 mg apoatropine, 2.0 mg atropic …
Number of citations: 37 www.sciencedirect.com
J Dix, RJ Weber, RF Frye, TD Nolin… - Journal of Toxicology …, 2003 - Taylor & Francis
Background. Preparedness for chemical terrorism includes the procurement of the appropriate pharmacological antagonists. A large emphasis has been placed on having a sufficient …
Number of citations: 9 www.tandfonline.com

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